![molecular formula C19H24ClN3O B5550913 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)
1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of compounds similar to "1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine" are of significant interest in the field of medicinal chemistry and pharmacology, focusing on the development of new therapeutic agents and understanding their interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic chemical precursors to the desired complex structures. For example, Kumar et al. (2004) described a synthesis pathway for a compound aimed at imaging CB1 receptors, which involves starting from a propiophenone derivative and proceeding through several steps to achieve the target compound with a specific activity (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside X-ray crystallography. Benakaprasad et al. (2007) provided detailed characterization of a synthesized compound, including its crystal structure, demonstrating the compound's conformation and molecular geometry (Benakaprasad et al., 2007).
Aplicaciones Científicas De Investigación
Metal-Based Chemotherapy Against Tropical Diseases
Research has explored metal complexes with structural similarities to 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine for their potential in treating tropical diseases. For instance, complexes prepared with similar imidazole derivatives have shown promise, suggesting that compounds like this compound could have applications in developing novel metal-based chemotherapeutic agents (Navarro et al., 2000).
Dopamine Receptor Ligands
Studies have identified compounds with piperidine and chlorophenyl groups as selective ligands for human dopamine receptors, indicating potential applications in the development of treatments for neurological disorders. This suggests that this compound could be researched for its affinity and selectivity towards dopamine receptors, offering insights into novel therapeutic agents (Rowley et al., 1997).
Antipsychotic Drug Development
The exploration of conformationally constrained compounds with similarities to the given chemical structure has shown potential in the development of antipsychotic drugs. Such research indicates that this compound might be valuable in synthesizing novel antipsychotic medications with improved efficacy and safety profiles (Raviña et al., 2000).
Cannabinoid Receptor Interaction
Research on compounds featuring piperidine and chlorophenyl groups as antagonists for cannabinoid receptors highlights the potential of this compound in the study of cannabinoid receptor interactions. This could lead to the development of new treatments for conditions influenced by the endocannabinoid system (Shim et al., 2002).
Radiolabeling and Diagnostic Applications
Studies on mixed ligand concepts involving imidazole and piperidine suggest potential applications in radiolabeling and the development of diagnostic agents. This indicates that compounds like this compound could be valuable in creating new diagnostic tools for various diseases (Mundwiler et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-22-14-11-21-19(22)16-9-12-23(13-10-16)18(24)4-2-3-15-5-7-17(20)8-6-15/h5-8,11,14,16H,2-4,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYKYGMCPDEHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

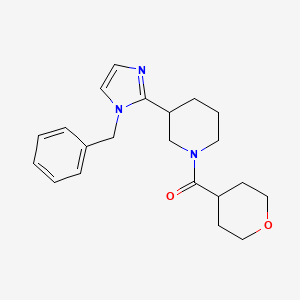
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
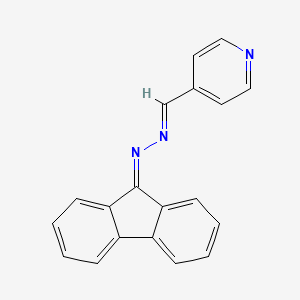

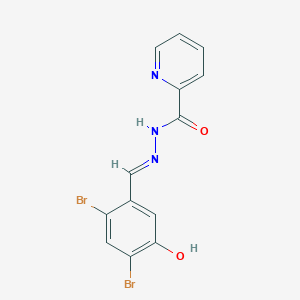
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
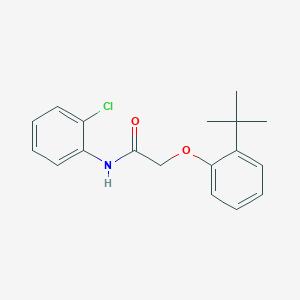
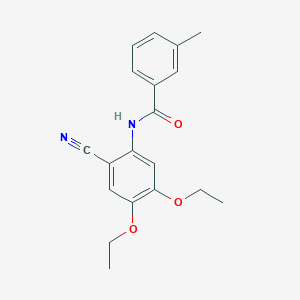
![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)